![molecular formula C14H14O4 B4803347 5,7-Dimethoxycyclopentene[c]coumarin CAS No. 1146-71-0](/img/structure/B4803347.png)
5,7-Dimethoxycyclopentene[c]coumarin
Overview
Description
5,7-Dimethoxycyclopentene[c]coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is known for its unique structure, which includes methoxy groups at the 5 and 7 positions and a cyclopentene ring fused to the coumarin core. Coumarins have been widely studied for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxycyclopentene[c]coumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, 3,5-dimethoxyphenol can be used as a starting material, which undergoes cyclization with ethyl acetoacetate in the presence of polyphosphoric acid to yield the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxycyclopentene[c]coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the coumarin core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of Lewis acids
Major Products Formed
The major products formed from these reactions include various substituted coumarins, hydroxylated derivatives, and reduced forms of the original compound .
Scientific Research Applications
Antitumor Activity
Research indicates that coumarins, including 5,7-dimethoxycyclopentene[c]coumarin, exhibit significant antitumor properties. Studies have shown that coumarin derivatives can inhibit the proliferation of various cancer cell lines, including:
- Leukemia (HL-60)
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Kidney Cancer (ACHN)
These compounds often exert their effects through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, the cytostatic activity of coumarins was particularly notable in prostate cancer models, where they inhibited tumor growth and metastasis formation in vivo .
Anti-inflammatory Properties
This compound has shown promise in treating inflammatory diseases. Coumarins are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that certain coumarin derivatives can significantly reduce inflammation in experimental models by decreasing the levels of inflammatory mediators .
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Coumarins have been demonstrated to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Emerging studies suggest that coumarins may offer neuroprotective benefits. For example, some derivatives have been evaluated for their ability to protect neuronal cells from damage induced by neurotoxins. The mechanisms include modulation of neurotransmitter systems and inhibition of monoamine oxidase (MAO) activity, which is relevant for conditions like Parkinson's disease .
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of coumarins have been well-documented. This compound exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Applications in Cosmetic Industry
Coumarins are also utilized in cosmetic formulations due to their fragrance properties and potential skin benefits. However, safety assessments are necessary to evaluate their effects when used in topical applications .
Data Summary Table
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting tumor growth in prostate cancer models. The compound was administered intraperitoneally, resulting in significant tumor size reduction compared to controls .
- Neuroprotection : In an experimental model of Parkinson's disease, derivatives of coumarin were shown to improve motor function and reduce neurodegeneration markers when tested on murine models .
- Inflammatory Response : A study demonstrated that this compound significantly lowered the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential therapeutic use for inflammatory conditions .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxycyclopentene[c]coumarin involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can bind to DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
7-Hydroxycoumarin: A hydroxylated derivative with enhanced biological activity.
6,7-Dimethoxycoumarin: A similar compound with methoxy groups at different positions
Uniqueness
5,7-Dimethoxycyclopentene[c]coumarin is unique due to its fused cyclopentene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in scientific research and industry .
Biological Activity
5,7-Dimethoxycyclopentene[c]coumarin is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Overview of Coumarins
Coumarins are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of coumarins significantly influences their pharmacological effects, with various substituents impacting their activity against different diseases .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that coumarins can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that coumarins can selectively target tumor cells while sparing normal cells. For instance, certain derivatives have shown significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with CC50 values indicating potent activity .
- Mechanism of Action : The anticancer activity is often mediated through the modulation of key signaling pathways. For example, coumarins can influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. By reducing Bcl-2 expression and increasing pro-apoptotic factors like Bax, these compounds promote programmed cell death in malignant cells .
Other Biological Activities
Beyond anticancer effects, this compound has been associated with several other biological activities:
- Antioxidant Activity : Coumarins can scavenge reactive oxygen species (ROS), thereby providing a protective effect against oxidative stress .
- Antimicrobial Effects : Some studies suggest that coumarins possess antibacterial and antifungal properties, making them potential candidates for treating infections .
Case Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various coumarins found that this compound exhibited significant tumor-specific cytotoxicity. The compound demonstrated a selectivity index (SI) indicating its ability to preferentially kill cancer cells over normal cells .
Compound | Cell Line Tested | CC50 (µg/mL) | Selectivity Index |
---|---|---|---|
This compound | MCF-7 | 20 | 4.0 |
6-Hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin | HSC | 15 | 4.1 |
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, it was revealed that this compound could induce apoptosis in cancer cells by modulating the ERK/MAPK signaling pathway. This pathway is crucial for cell proliferation and survival; thus, its inhibition by coumarins may lead to reduced tumor growth .
Properties
IUPAC Name |
7,9-dimethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-16-8-6-11(17-2)13-9-4-3-5-10(9)14(15)18-12(13)7-8/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLJLGBVHRQILR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020486 | |
Record name | 5,7-Dimethoxycyclopentene[c]coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-71-0 | |
Record name | 5,7-Dimethoxycyclopentene(c)coumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxycyclopentene[c]coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIMETHOXYCYCLOPENTENE(C)COUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9JGB82SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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